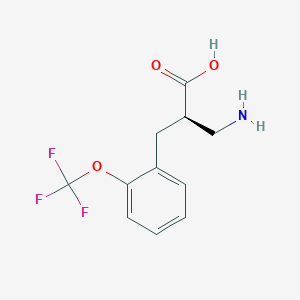
3-Fluoro-4-(hydrazinylmethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(hydrazinylmethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the third position and a hydrazinylmethyl group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydrazinylmethyl)pyridine typically involves the introduction of the fluorine atom and the hydrazinylmethyl group onto the pyridine ring. One common method starts with the fluorination of 4-(hydrazinylmethyl)pyridine. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Another approach involves the direct introduction of the hydrazinylmethyl group onto 3-fluoropyridine. This can be done through a nucleophilic substitution reaction where 3-fluoropyridine is reacted with hydrazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in a polar solvent like ethanol or water at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. Catalysts and optimized reaction pathways are employed to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(hydrazinylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or hydrazones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Azides, nitriles.
Reduction: Amines, hydrazones.
Substitution: Amino, thio, or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(hydrazinylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. The hydrazinylmethyl group can interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities. The fluorine atom enhances the compound’s metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Wirkmechanismus
The mechanism by which 3-Fluoro-4-(hydrazinylmethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylmethyl group can form hydrogen bonds and other interactions with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyridine: Lacks the hydrazinylmethyl group, making it less reactive in certain contexts.
4-(Hydrazinylmethyl)pyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluoro-4-aminopyridine: Similar structure but with an amino group instead of hydrazinylmethyl, leading to different biological activities.
Uniqueness
3-Fluoro-4-(hydrazinylmethyl)pyridine is unique due to the combination of the fluorine atom and the hydrazinylmethyl group. This dual functionality provides a balance of electronic effects and reactivity, making it a versatile compound for various applications. Its unique structure allows for specific interactions in biological systems and enhances its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C6H8FN3 |
|---|---|
Molekulargewicht |
141.15 g/mol |
IUPAC-Name |
(3-fluoropyridin-4-yl)methylhydrazine |
InChI |
InChI=1S/C6H8FN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2 |
InChI-Schlüssel |
JYOBPMUOCNQYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CNN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)
![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid](/img/structure/B12959796.png)
